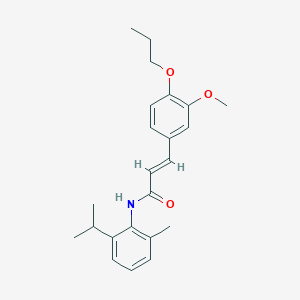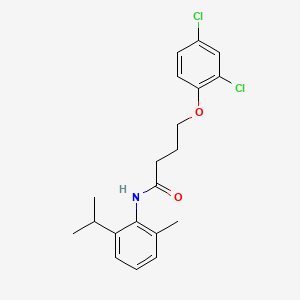
3-(2,4-dichlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
Descripción general
Descripción
3-(2,4-dichlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, DCPA, and is classified as an herbicide. However,
Mecanismo De Acción
The mechanism of action of DCPA involves its inhibition of the proteasome. The proteasome is responsible for the degradation of proteins in cells. By inhibiting the proteasome, DCPA can lead to the accumulation of specific proteins in cells, which can affect cell signaling pathways.
Biochemical and Physiological Effects:
DCPA has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of the proteasome, DCPA has been shown to modulate the activity of specific enzymes involved in cell signaling pathways. This can lead to changes in gene expression and the regulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA has several advantages as a tool for scientific research. It is a potent inhibitor of the proteasome and has been shown to have a high degree of specificity for this enzyme complex. Additionally, DCPA is stable and can be easily synthesized in large quantities. However, there are also limitations to its use in lab experiments. DCPA can be toxic to cells at high concentrations, and its effects on cell signaling pathways can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for the study of DCPA in scientific research. One area of interest is the development of more specific inhibitors of the proteasome. DCPA has been shown to have a high degree of specificity for the proteasome, but there is still room for improvement in terms of selectivity. Additionally, DCPA could be used as a tool to study the role of the proteasome in specific disease states, such as cancer. Finally, DCPA could be used as a starting point for the development of new compounds with potential therapeutic applications.
Aplicaciones Científicas De Investigación
DCPA has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool to study the role of the proteasome in cell signaling pathways. The proteasome is an important enzyme complex that regulates the turnover of proteins in cells. DCPA has been shown to inhibit the proteasome, which can lead to the accumulation of specific proteins and the modulation of cell signaling pathways.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c1-12(2)16-6-4-5-13(3)19(16)22-18(23)10-8-14-7-9-15(20)11-17(14)21/h4-12H,1-3H3,(H,22,23)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHTXMQUPACTGZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751219.png)
![methyl [4-oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751225.png)
![methyl [5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751254.png)
![methyl [5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751258.png)
![methyl [5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751260.png)
![methyl [5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751265.png)
![[5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3751278.png)
![methyl [5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751284.png)
![methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751290.png)





